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molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Cat. No. B1282476
M. Wt: 215 g/mol
InChI Key: VQPBRWIFFBIRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05084456

Procedure details

0.01 mol of oxazolo[4,5-b]pyridin-2-one is dissolved in 100 ml of dimethylformamide. 0.011 mol of bromine is added via a dropping funnel. Stirring is maintained for 1 hour 30 minutes at room temperature and an ice/water mixture is added. The product is filtered off. It is washed with water. The product is dried.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2]1=[O:10].[Br:11]Br>CN(C)C=O>[Br:11][C:7]1[CH:8]=[C:9]2[O:1][C:2](=[O:10])[NH:3][C:4]2=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
O1C(NC2=NC=CC=C21)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
It is washed with water
CUSTOM
Type
CUSTOM
Details
The product is dried

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=NC1)NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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